molecular formula C7H15Cl2N B1312733 1-(3-chloropropyl)pyrrolidine Hydrochloride CAS No. 57616-69-0

1-(3-chloropropyl)pyrrolidine Hydrochloride

Cat. No. B1312733
CAS RN: 57616-69-0
M. Wt: 184.1 g/mol
InChI Key: UUPCYQIIQHSPKR-UHFFFAOYSA-N
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Description

1-(3-chloropropyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number 57616-69-0 . It has a molecular weight of 184.11 . It is typically stored at room temperature .


Molecular Structure Analysis

The molecular formula of 1-(3-chloropropyl)pyrrolidine hydrochloride is C7H15Cl2N . The InChI key is UUPCYQIIQHSPKR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(3-chloropropyl)pyrrolidine hydrochloride is a solid at room temperature . It has a melting point of 139-143°C .

Scientific Research Applications

Chemical Synthesis

“1-(3-chloropropyl)pyrrolidine Hydrochloride” is often used in chemical synthesis due to its unique properties . Its molecular weight is 184.11 and it has a linear formula of C7H15Cl2N .

Drug Discovery

The pyrrolidine ring, which is a part of “1-(3-chloropropyl)pyrrolidine Hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activity

The pyrrolidine ring is characterized by its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . These derivatives have been reported in the literature from 2015 to date for their bioactive properties .

Stereogenicity of Carbons

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Treatment of Diseases Associated with Cortisol Abnormalities

The compound has been used in the synthesis of a biologically active substance—11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) . 11β-HSD1 is used for treating diseases associated with cortisol abnormalities .

Safety and Hazards

This compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Pyrrolidine, a related compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 1-(3-chloropropyl)pyrrolidine hydrochloride could also have potential applications in drug discovery.

properties

IUPAC Name

1-(3-chloropropyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPCYQIIQHSPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468748
Record name 1-(3-chloropropyl)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloropropyl)pyrrolidine Hydrochloride

CAS RN

57616-69-0
Record name 1-(3-chloropropyl)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)pyrrolidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1-bromo-3-chloropropane (99.5 kg) in toluene (237 kg) was heated to 40-45° C. To this solution was added pyrrolidine (94.5 kg) over 1.5 hours, maintaining the temperature at 40-45° C. A line wash of toluene (37 kg) was applied and the reaction maintained at 40-45° C. for a further four hours. The reaction mixture was cooled to 20-25° C. and washed with water (211 kg). Further water (138 kg) was added and the pH adjusted to 8.8-9.0 by the addition of 34% w/w hydrochloric acid (4.7 kg). The aqueous phase was separated and discarded. To the organic phase was added 34% w/w hydrochloric acid (61 kg) until the pH was 0.5-1.0. The aqueous was separated and concentrated under vacuum, maintaining the temperature <50° C. until the toluene content was <0.1%, giving an aqueous solution of 1-(3-chloropropyl)pyrrolidine hydrochloride 129.1 kg at 71.5% w/w, 79.9%
Quantity
99.5 kg
Type
reactant
Reaction Step One
Quantity
237 kg
Type
solvent
Reaction Step One
Quantity
94.5 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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